molecular formula C11H12F2N2O B2416431 N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide CAS No. 320417-97-8

N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide

Cat. No. B2416431
CAS RN: 320417-97-8
M. Wt: 226.227
InChI Key: MSRNIHHPTVPGRO-AATRIKPKSA-N
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Description

N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide, also known as DFP-17, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Photo-Cross-Linkable Polymers

N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide has applications in the development of photo-cross-linkable polymers. These polymers demonstrate lower critical solution temperature behavior and are sensitive to pH and temperature changes. This is evident in the synthesis of co- and terpolymers involving 3-acryloylaminopropionic acid or N-(2-(dimethylamino)ethyl)acrylamide as ionizable comonomers. They are primarily used in hydrogel films, which exhibit significant swelling behavior, making them relevant in various biomedical applications (Harmon, Kuckling, & Frank, 2003).

Molecular Recognition

Another application is in molecular recognition, where self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers show selectivity for recognizing and transferring hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property is significant for applications in sensing technologies and chemical separations (Sawada et al., 2000).

Synthesis and Polymerization

In the field of polymer science, the microwave-assisted synthesis of alkaline N-[3-(dimethylamino)propyl]methacrylamide monomers has been described. These monomers show lower critical solution temperature (LCST) behavior in water at specific pH levels. Such polymers have potential applications in smart coatings and drug delivery systems, as their properties can be altered under different environmental conditions (Schmitz & Ritter, 2007).

Solvent Interaction Studies

Studies on the association of N-3-(dimethylamino)propylacrylamides in different solvents provide insights into their chemical behavior. Such information is essential for designing polymers with specific properties for use in a variety of industrial and scientific applications (Kamorina et al., 2019).

Polymerization Kinetics

Research on the kinetics of binary radical copolymerization of N-(3-dimethylamino-1,1-dimethylpropyl)acrylamide with other monomers helps understand the polymerization process. This knowledge is crucial for developing new materials with tailored properties for specific uses (Navolokina et al., 1995).

properties

IUPAC Name

(E)-N-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c1-15(2)6-5-11(16)14-10-4-3-8(12)7-9(10)13/h3-7H,1-2H3,(H,14,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRNIHHPTVPGRO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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